molecular formula C15H11IN2O B187717 6-iodo-2-methyl-3-phenylquinazolin-4-one CAS No. 4449-71-2

6-iodo-2-methyl-3-phenylquinazolin-4-one

Katalognummer: B187717
CAS-Nummer: 4449-71-2
Molekulargewicht: 362.16 g/mol
InChI-Schlüssel: JANJEPMDLDHTLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-iodo-2-methyl-3-phenylquinazolin-4-one is a derivative of quinazolinone, a heterocyclic chemical compound. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of iodine, methyl, and phenyl groups to the quinazolinone core can significantly alter its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-methyl-3-phenylquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.

    Methylation and Phenylation: These steps can be carried out using methylating agents like methyl iodide and phenylating agents like phenylboronic acid in the presence of palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce various quinazolinone derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-iodo-2-methyl-3-phenylquinazolin-4-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the iodo, methyl, and phenyl groups.

    6-Iodo-4(3H)-Quinazolinone: A derivative with only the iodo group.

    2-Methyl-4(3H)-Quinazolinone: A derivative with only the methyl group.

    3-Phenyl-4(3H)-Quinazolinone: A derivative with only the phenyl group.

Uniqueness

6-iodo-2-methyl-3-phenylquinazolin-4-one is unique due to the combination of the iodo, methyl, and phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

Eigenschaften

CAS-Nummer

4449-71-2

Molekularformel

C15H11IN2O

Molekulargewicht

362.16 g/mol

IUPAC-Name

6-iodo-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI-Schlüssel

JANJEPMDLDHTLL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Key on ui other cas no.

4449-71-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.